molecular formula C18H23FN4O4 B2856738 Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate CAS No. 1251699-00-9

Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2856738
CAS No.: 1251699-00-9
M. Wt: 378.404
InChI Key: HPZIIROIXZLKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H23FN4O4 and its molecular weight is 378.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Piperazine-containing compounds are often found in drugs or bioactive molecules . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

The piperazine moiety in bioactive compounds is known to enhance favorable interaction with macromolecules . This suggests that Ethyl 4-(2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperazine-1-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that this compound may have favorable pharmacokinetic properties.

Result of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . This suggests that this compound may have a range of molecular and cellular effects.

Action Environment

The easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties of the piperazine ring suggest that it may be influenced by various environmental factors .

Properties

IUPAC Name

ethyl 4-[2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O4/c1-2-27-18(26)21-9-7-20(8-10-21)16(24)13-22-11-12-23(17(22)25)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZIIROIXZLKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.